(S)-4,5-dihydroxypentane-2,3-dione

Description

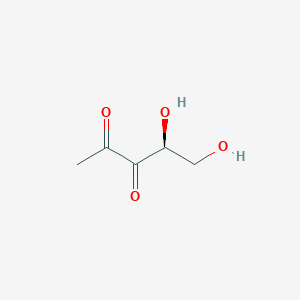

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4,5-dihydroxypentane-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTRITJAZOPLCZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(=O)[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710324-30-4 | |

| Record name | (S)-4,5-Dihydroxy-2,3-pentanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4,5 Dihydroxypentane 2,3 Dione

Chiral Synthesis Approaches

Chiral synthesis of (S)-4,5-dihydroxypentane-2,3-dione leverages asymmetric reactions to establish the critical stereocenter at the C4 position. These methods include creating the chiral diol on a precursor, reducing a ketone intermediate enantioselectively, or building the molecule from an existing chiral source.

Asymmetric Dihydroxylation Protocols for Precursors

A prominent strategy for installing the required stereochemistry is the Sharpless Asymmetric Dihydroxylation (SAD). This powerful reaction converts a prochiral alkene into a vicinal diol with high enantioselectivity. nih.govunc.edu In the context of synthesizing (S)-4,5-dihydroxypentane-2,3-dione, a suitable alkene precursor, such as an unsaturated pentene derivative, is treated with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. nih.gov

The reaction's stereochemical outcome is dictated by the choice of the chiral ligand. nih.gov Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide reliable access to either enantiomer of the diol product. nih.govunc.edu For the synthesis of the (S)-enantiomer of the diol precursor, the AD-mix-β is typically selected. The catalytic cycle involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene. nih.gov Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst with the help of a stoichiometric co-oxidant like potassium ferricyanide. nih.govnrochemistry.com

| Component | Function |

| Osmium Tetroxide (OsO₄) | Primary oxidizing agent that forms the diol. |

| Chiral Ligand (e.g., (DHQD)₂PHAL) | Creates a chiral environment to direct the stereochemical outcome. |

| Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) | Regenerates the osmium catalyst for the catalytic cycle. |

| Base (e.g., K₂CO₃) | Maintains a basic pH, which accelerates the reaction rate. |

Enantioselective Reduction Strategies of Ketone Intermediates

Another advanced approach involves the enantioselective reduction of a prochiral ketone intermediate. This strategy focuses on converting one of the two ketone groups in a precursor like 4,5-dihydroxy-2,3-pentanedione into a specific stereoisomer of a secondary alcohol. While direct application to this specific molecule is not widely documented, well-established methods for asymmetric ketone reduction are highly relevant.

Prominent among these are the Corey-Itsuno (CBS) reduction and the Noyori asymmetric hydrogenation, both recognized with the Nobel Prize for their impact on organic synthesis.

Corey-Itsuno (CBS) Reduction : This method uses a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone with a borane (B79455) source. wikipedia.orgorganic-chemistry.orgisomerlab.comsynarchive.comyoutube.com The catalyst, pre-formed from a chiral amino alcohol, coordinates with both the borane and the ketone substrate. This ternary complex arranges the ketone in a sterically favored orientation, ensuring that the hydride is delivered to one specific face of the carbonyl, thus producing the alcohol with high enantiomeric excess. youtube.com

Noyori Asymmetric Hydrogenation : This reaction employs a ruthenium catalyst complexed with a chiral BINAP diphosphine ligand to reduce ketones using molecular hydrogen. nrochemistry.comyoutube.comwikipedia.orgorganic-chemistry.orgnih.gov The C₂-symmetric BINAP ligand creates a highly effective chiral environment around the metal center, leading to exceptional levels of enantioselectivity for a wide range of ketone substrates. nrochemistry.comwikipedia.org

Biocatalytic reductions also offer a powerful alternative. Ketoreductases (KREDs), a class of dehydrogenase enzymes, can reduce diketones with high regio- and enantioselectivity to yield chiral α-hydroxy ketones. acs.org

Syntheses from Chiral Pool Starting Materials

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes that can be used as starting materials for complex synthesis. A notable synthesis of enantiopure (S)-4,5-dihydroxypentane-2,3-dione utilizes this strategy, starting from the commercially available methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. wikipedia.orgnih.gov This starting material is itself derived from chiral pool sources such as L-ascorbic acid or D-mannitol.

A reported synthesis outlines a short and convenient route from this chiral starting material. wikipedia.orgnih.gov The key steps involve the transformation of the carboxylate group into the dione (B5365651) functionality while preserving the stereocenter. This approach is advantageous as the crucial stereochemistry is already present in the starting material, circumventing the need for an asymmetric induction step.

Wittig and Oxidation Reaction Sequences

Synthetic routes involving Wittig reactions and subsequent oxidations provide another versatile avenue to (S)-4,5-dihydroxypentane-2,3-dione and its analogs. These sequences typically involve building the carbon skeleton and then oxidizing it to form the final diketone structure.

One versatile strategy for producing the racemic version of the compound involves the oxidation of an alkyne precursor. mdpi.com In this sequence, a protected propargyl alcohol derivative is oxidized using a potent system like ruthenium(IV) oxide (RuO₂) with sodium periodate (B1199274) (NaIO₄) to generate the α-diketone moiety. mdpi.com To adapt this for an enantioselective synthesis, one would start with a chiral, protected propargyl alcohol.

The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for creating alkenes from carbonyl compounds. wikipedia.org While not a direct route to the final product, it can be a key step in building a necessary precursor. For instance, a ketone can be converted into an α,β-unsaturated ester via a Wittig reaction, which can then be subjected to further transformations, such as dihydroxylation and oxidation, to yield the target structure.

Biocatalytic Synthesis Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The use of enzymes can provide high yields and enantiopurity under mild reaction conditions.

Enzymatic Conversion Using Dehydrogenases and Oxidases

Beyond its natural biosynthetic route, other oxidoreductase enzymes, such as dehydrogenases and oxidases, are employed for similar transformations in industrial settings. These enzymes can perform highly selective redox reactions:

Dehydrogenases : These enzymes, often requiring a cofactor like NAD(P)H, can catalyze the enantioselective reduction of a diketone to a chiral hydroxy ketone. acs.org

Oxidases : These enzymes can be used for the selective oxidation of a vicinal diol to form the corresponding α-hydroxy ketone or diketone. acs.org

These biocatalytic methods are prized for their high specificity, which often eliminates the need for complex protection and deprotection steps common in traditional organic synthesis. acs.org

Industrial Production Considerations for Biocatalysis

The industrial-scale production of (S)-4,5-dihydroxypentane-2,3-dione, also known as DPD, is increasingly favoring biocatalytic methods due to their environmentally friendly nature. smolecule.com These processes often utilize enzymes like dehydrogenases and oxidases. smolecule.com A key advantage of biocatalysis is the ability to conduct reactions in aqueous media under moderate temperature and pH conditions, which is optimal for enzyme activity. smolecule.com This approach is a cornerstone in the synthesis of a wide array of active pharmaceutical ingredients (APIs), with enzymes offering remarkable selectivity, including regio-, enantio-, and chemo-selectivity. mdpi.com This high degree of selectivity is particularly valuable for producing chiral compounds like (S)-DPD in their enantiomerically pure form, which is a requirement for about 57% of all known APIs. mdpi.com

The use of whole-cell biocatalysts, such as E. coli, has been explored to enhance production efficiency. For instance, in the synthesis of related chiral precursors, the addition of deep eutectic solvents (DES) and surfactants has been shown to increase substrate loading and improve cell permeability, leading to higher yields. mdpi.com These advancements address common challenges in industrial biocatalysis, such as substrate solubility and product inhibition, paving the way for more economical and sustainable manufacturing processes.

Racemic Synthesis Routes and Their Methodological Developments

While the enantiopure (S)-form of DPD is often the desired product, the synthesis of racemic 4,5-dihydroxypentane-2,3-dione (B114992) is a crucial aspect of research and development. researchgate.net Racemic mixtures are valuable for developing and optimizing synthetic strategies and for creating diverse libraries of DPD-related compounds for biological screening. researchgate.netmdpi.com

A notable development in this area is a practical and versatile synthesis of racemic DPD that is both short and robust. researchgate.netmdpi.com This method stands out because it requires only a single purification step and avoids the use of costly or hazardous starting materials and specialized equipment. researchgate.netmdpi.com The strategy is well-suited for producing derivatives for pharmaceutical research. mdpi.comhelsinki.fi

One reported synthesis involves the use of (t-butyldimethylsilyloxy)acetaldehyde and 1-propynylmagnesium bromide, followed by a series of reactions to yield the final racemic product. mdpi.com This approach highlights the ongoing efforts to create more accessible and efficient routes to DPD and its analogs.

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is an indispensable tool for studying the metabolic pathways and mechanisms of action of molecules like DPD. researchgate.net The introduction of stable isotopes, such as ¹³C, allows for the tracking of the molecule in biological systems without altering its chemical properties.

Preparation of ¹³C-Labeled (S)-4,5-Dihydroxypentane-2,3-dione

The synthesis of ¹³C-labeled (S)-4,5-dihydroxypentane-2,3-dione is crucial for in-depth metabolic and mechanistic studies. While specific literature detailing the complete synthesis of ¹³C-labeled (S)-DPD is not abundant, general methods for introducing ¹³C labels into organic molecules can be adapted.

A common strategy involves starting with a commercially available ¹³C-labeled precursor. For example, a synthesis could potentially begin with a ¹³C-labeled acetate, which is then elaborated through a series of chemical transformations to build the DPD scaffold. sioc-journal.cn Methods like the Hantzsch pyridine (B92270) synthesis, while used for other labeled compounds, demonstrate the principles of constructing complex molecules from labeled starting materials. sioc-journal.cn

Another approach could involve the use of palladium-catalyzed reactions to introduce a labeled vinyl group, a strategy that has been successful in the synthesis of other ¹³C-labeled compounds. nih.gov The development of efficient synthetic routes to labeled vinyl esters of β-ketocarboxylic acids could be adapted for the production of ¹³C-labeled DPD. nih.gov

Challenges and Advancements in Enantiopure Synthesis

The synthesis of enantiopure (S)-4,5-dihydroxypentane-2,3-dione presents significant challenges, primarily due to the compound's instability. nih.gov Despite these difficulties, several successful strategies have been developed to produce this important molecule with high enantioselectivity.

One of the key advancements is the use of chiral starting materials. A convenient and efficient chemical synthesis of enantiopure (S)-DPD starts from the commercially available methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. nih.gov This method provides a reliable route to biologically active (S)-DPD. nih.gov

Another successful approach utilizes (2S)-2,3-O-isopropylidene glyceraldehyde as a chiral precursor. nih.gov This synthesis proceeds through a series of reactions including a Wittig reaction, dihydroxylation, and oxidation to yield (S)-DPD. nih.gov A complementary asymmetric synthesis has also been developed for a key precursor in this route. nih.gov

The table below summarizes some of the synthetic strategies for (S)-DPD and its analogs:

| Starting Material | Key Reactions | Product | Reference |

| Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Not specified in abstract | (S)-4,5-dihydroxy-2,3-pentanedione | nih.gov |

| (2S)-2,3-O-isopropylidene glyceraldehyde | Wittig, dihydroxylation, oxidation | (S)-4,5-dihydroxy-2,3-pentanedione | nih.gov |

| d-mannitol | Via (2R)-2,3-O-isopropylideneglyceraldehyde | (R)-4,5-dihydroxy-2,3-pentanedione | nih.gov |

These advancements in enantioselective synthesis are critical for producing the specific stereoisomer required for biological activity and for furthering research into the roles of (S)-DPD in various biological processes. nih.govmdpi.com

Chemical Reactivity and Mechanistic Studies of S 4,5 Dihydroxypentane 2,3 Dione

Transformation Pathways

The reactivity of (S)-4,5-dihydroxypentane-2,3-dione is dominated by its two ketone functionalities and two hydroxyl groups, which can participate in a variety of chemical transformations.

Oxidation Reactions and Product Characterization

The oxidation of (S)-4,5-dihydroxypentane-2,3-dione can lead to the formation of corresponding diketones or carboxylic acids. smolecule.com The specific product obtained depends on the oxidizing agent used and the reaction conditions. smolecule.com For instance, strong oxidizing agents like potassium permanganate (B83412) are generally expected to yield carboxylic acids. smolecule.com In synthetic chemistry, the oxidation of internal alkynes is a method used to produce α-dicarbonyl compounds like DPD. For example, the oxidation of a protected alkyne precursor using Ruthenium(IV) oxide (RuO₂) as a catalyst with sodium periodate (B1199274) (NaIO₄) as the oxidant has been successfully employed to create the 1,2-dione moiety of DPD derivatives. mdpi.com

Table 1: Oxidation Reaction Example for DPD Precursor

| Reactant | Reagents | Solvent System | Product Type | Reference |

|---|---|---|---|---|

| Protected 5,6-dihydroxy-2-heptyne | RuO₂·H₂O, NaIO₄ | CHCl₃/ACN/H₂O | Protected α-diketone | mdpi.com |

Reduction Reactions and Product Derivatization

Reduction reactions of the dicarbonyl moiety in (S)-4,5-dihydroxypentane-2,3-dione typically result in the formation of the corresponding polyols. smolecule.com Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to convert the ketone groups into secondary alcohols. smolecule.com The resulting products, which are pentanetetrols, can be further functionalized or derivatized for various applications.

Nucleophilic Substitution Reactions and Functionalization

The electrophilic nature of the carbonyl carbons in (S)-4,5-dihydroxypentane-2,3-dione makes them susceptible to nucleophilic attack. smolecule.com This allows for a range of functionalization reactions. Nucleophiles such as amines and thiols can react with the ketone groups, often under acidic or basic conditions, to introduce new functional groups. smolecule.com A notable example is the reaction of DPD with o-phenylenediamine, which condenses to form a quinoxaline (B1680401) derivative. mdpi.com This reaction serves as a method for the characterization and derivatization of the α-dicarbonyl structure. mdpi.com

Furthermore, synthetic strategies have been developed to create a variety of DPD analogs by modifying its structure. These modifications often involve reactions that can be broadly classified as functionalizations. For example, various analogs such as n-butyl-DPD, isobutyl-DPD, n-hexyl-DPD, and phenyl-DPD have been synthesized, demonstrating the molecule's capacity to be chemically altered. nih.gov The synthesis of these derivatives often starts from precursors that are later converted to the final DPD analog, showcasing the versatility of the core structure in chemical synthesis. mdpi.comnih.gov

Intramolecular Cyclization and Dynamic Equilibria

One of the most defining characteristics of (S)-4,5-dihydroxypentane-2,3-dione is its instability in its linear form, particularly in aqueous solutions. wikipedia.org It readily undergoes intramolecular cyclization to exist as an equilibrium mixture of several isomers. wikipedia.orgnih.gov

Formation of Cyclic Isomers (e.g., S-DHMF, R-DHMF)

Influence of Aqueous Medium and pH on Equilibrium Speciation

The equilibrium between the linear and cyclic forms of DPD is profoundly influenced by the aqueous environment. nih.gov In addition to the cyclized furanones (S-DHMF and R-DHMF), the carbonyl groups of both the linear and cyclic structures can become hydrated. nih.gov This leads to the formation of geminal diol species. X-ray crystallography has confirmed the hydration of the C3 carbonyl group. nih.gov The hydrated form of linear (S)-DPD is known as (S)-3,3,4,5-tetrahydroxy-2-pentanone (S-THP), and the hydrated cyclic isomers are (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran (S-THMF) and (2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran (R-THMF). nih.gov The distribution of these various species—linear, cyclized, and their hydrated forms—is dependent on factors such as concentration and pH, although detailed quantitative studies on the pH influence are complex. The entire mixture of these equilibrating species is collectively often referred to simply as DPD. mdpi.comnih.gov

Table 2: Major Species of (S)-DPD in Aqueous Equilibrium

| Abbreviation | Full Chemical Name | Structure Type | Reference |

|---|---|---|---|

| (S)-DPD | (S)-4,5-dihydroxypentane-2,3-dione | Linear α-Diketone | mdpi.comnih.gov |

| S-DHMF | (2S,4S)-2,4-dihydroxy-2-methyldihydrofuran-3-one | Cyclic Furanone Isomer | mdpi.comnih.gov |

| R-DHMF | (2R,4S)-2,4-dihydroxy-2-methyldihydrofuran-3-one | Cyclic Furanone Isomer | mdpi.comnih.gov |

| S-THP | (S)-3,3,4,5-tetrahydroxy-2-pentanone | Hydrated Linear Form | mdpi.comnih.gov |

| S-THMF | (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran | Hydrated Cyclic Form | nih.gov |

| R-THMF | (2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran | Hydrated Cyclic Form | nih.gov |

Compound Index

Hydration Phenomena of Carbonyl Groups in Solution

In solution, the carbonyl groups of S-DPD undergo hydration, which is the addition of a water molecule across the C=O double bond to form a geminal diol (a carbon atom bonded to two hydroxyl groups). X-ray crystallography studies have confirmed the hydration of the C3 carbonyl group in both the linear and cyclized forms of DPD. nih.gov The instability of the pure compound at room temperature further complicates its direct analysis, making the study of its equilibrium in solution essential. wikipedia.org

The hydration and subsequent intramolecular cyclization lead to the formation of furanose-like structures. The open-chain form of (S)-DPD is in equilibrium with its two cyclic stereoisomers, (S)-2,3,3,4-tetrahydroxytetrahydrofuran (S-THMF) and (R)-2,3,3,4-tetrahydroxytetrahydrofuran (R-THMF). nih.gov These cyclic hemiacetals are formed via the nucleophilic attack of one of the hydroxyl groups (from C4 or C5) on one of the carbonyl carbons (C2 or C3). The hydrated form of the linear (S)-DPD is referred to as (S)-THP. nih.gov This equilibrium between linear, hydrated, and cyclized forms is a critical aspect of its chemistry, directly influencing its subsequent interaction with other molecules like boric acid.

Table 1: Equilibrium Forms of (S)-DPD in Aqueous Solution

| Form | Full Name | Description |

| Linear (S)-DPD | (S)-4,5-dihydroxypentane-2,3-dione | The open-chain α-diketone structure. wikipedia.org |

| (S)-THP | Hydrated linear (S)-DPD | The open-chain form with the C3 carbonyl group hydrated to a geminal diol. nih.gov |

| (S)-THMF | (S)-2,3,3,4-tetrahydroxytetrahydrofuran | A cyclized furanose-like stereoisomer formed from (S)-DPD. nih.gov |

| (R)-THMF | (R)-2,3,3,4-tetrahydroxytetrahydrofuran | A cyclized furanose-like stereoisomer formed from (S)-DPD. nih.gov |

Interaction with Boric Acid and Autoinducer-2 (B1199439) (AI-2) Formation

Mechanism of Furanosyl Borate (B1201080) Diester Formation

Cyclization of (S)-DPD : As described previously, (S)-DPD first undergoes intramolecular cyclization to form a hydrated furanose structure, specifically the (3S,5S,6S,6aR) stereoisomer, which can be considered the direct precursor to the borate ester, or "pro-AI-2". researchgate.net

Complexation with Boric Acid : This cyclic "pro-AI-2" molecule then reacts with boric acid (B(OH)₃). Boric acid is electrophilic and readily forms complexes with diols. mdpi.com

Diester Formation : The boric acid reacts with two of the hydroxyl groups on the furanose ring to form a stable, five-membered cyclic borate diester. researchgate.netontosight.ai This condensation reaction involves the elimination of water molecules and results in the formation of (3aS,6S,6aR)-2,2,6,6a-Tetrahydroxy-3a-methyltetrahydro-2H-furo[2,3-d] wikipedia.orgwikipedia.orgsmolecule.comdioxaborol-2-uide, the structure identified as AI-2 in V. harveyi. wikipedia.org The resulting molecule is a complex with a boron atom at its core, bridging two oxygen atoms of the original DPD-derived furanose ring. nih.gov

| Component | Role | Chemical Transformation |

| (S)-4,5-dihydroxypentane-2,3-dione | Precursor Molecule | Undergoes spontaneous cyclization in aqueous solution. nih.govkuleuven.be |

| Boric Acid (B(OH)₃) | Reactant | Provides the boron atom for the diester complex. wikipedia.org |

| (S)-THMF-borate (AI-2) | Product | The final furanosyl borate diester signaling molecule. nih.govresearchgate.net |

Role of S 4,5 Dihydroxypentane 2,3 Dione in Bacterial Quorum Sensing Qs

Biosynthesis of Autoinducer-2 (B1199439) (AI-2) from (S)-4,5-Dihydroxypentane-2,3-dione

S-Ribosylhomocysteine Lyase (LuxS) Catalysis

Linkage to the Activated Methyl Cycle (AMC)

Role of Adenosylhomocysteine Nucleosidase (Pfs)

Quorum Sensing Mechanisms Mediated by AI-2

Interspecies Bacterial Communication Paradigms

Regulation of Population-Dependent Gene Expression

Biofilm formation : In many species, including Salmonella typhimurium and Staphylococcus epidermidis, AI-2 signaling is involved in the development and maturation of biofilms. nih.govnih.govnih.gov

Virulence factor production : The expression of toxins and other virulence factors in pathogenic bacteria such as enterohemorrhagic E. coli (EHEC) and Vibrio cholerae can be regulated by AI-2. nih.govnih.gov

Motility : AI-2 has been shown to regulate flagellar morphogenesis and motility in pathogens like Helicobacter pylori. nih.gov

Metabolism : Genes involved in various metabolic pathways, including sugar, nucleotide, and amino acid metabolism, are controlled by AI-2 in organisms like S. epidermidis. nih.gov

Biological Outputs of AI-2 Signaling

Table 1: Effect of (S)-4,5-dihydroxypentane-2,3-dione (DPD) on Biofilm Formation in Various Bacteria

| Bacterial Species | Role of DPD/AI-2 in Biofilm Formation | Experimental Observation |

| Salmonella typhimurium | Required for normal biofilm development. nih.govkuleuven.be | A luxS mutant exhibits defective biofilm formation. nih.gov |

| Vibrio harveyi | Involved in the regulation of biofilm formation. | DPD analogs have been shown to inhibit biofilm formation. nih.gov |

Receptor-Ligand Interactions in AI-2 Perception

Role of LsrG Protein in Phospho-DPD Isomerization and Processing

After (S)-4,5-dihydroxypentane-2,3-dione (DPD) is transported into the cytoplasm and phosphorylated by LsrK to form phospho-DPD (P-DPD), it is further processed by other enzymes encoded by the lsr operon. nih.govnih.gov The LsrG protein plays a crucial role in this downstream processing pathway. nih.gov LsrG is an enzyme that catalyzes the isomerization of P-DPD. nih.gov

Specifically, LsrG converts P-DPD into its isomer, 3,4,4-trihydroxy-2-pentanone-5-phosphate (P-TPO). nih.gov This reaction proceeds through the tautomerization of P-DPD into an intermediate, 3-hydroxy-2,4-pentadione-5-phosphate (P-HPD), via a transient 3,4-enediol intermediate. nih.gov Subsequent hydration of the ketone group at carbon 4 results in the final P-TPO product. nih.gov

Enantiomeric Specificity in Quorum Sensing Activity

Differential Biological Activity of (S)-4,5-Dihydroxypentane-2,3-dione vs. (R)-4,5-Dihydroxypentane-2,3-dione

Conversely, the (R)-enantiomer, while not the natural autoinducer precursor, is not biologically inert. In one study, various synthetic analogs of (S)-DPD were evaluated for their potential as vaccine adjuvants. nih.gov This research found that the (R)-enantiomer, referred to as ent-DPD, was also immunogenic and demonstrated adjuvant efficacy with a microparticulate gonorrhea vaccine, similar to the natural (S)-form. nih.gov This suggests that while QS receptor recognition is highly specific, other biological activities, such as immunogenicity, may not share the same stringent stereochemical requirements. However, for QS systems like that in S. typhimurium which rely on the LsrB receptor, the specificity for the signal derived from (S)-DPD means that the (R)-enantiomer is not recognized for signaling purposes. nih.gov

Table 2: Comparative Biological Activities of DPD Enantiomers

| Enantiomer | Role in S. typhimurium QS | Adjuvant Activity |

|---|---|---|

| (S)-4,5-dihydroxypentane-2,3-dione | Active precursor of the AI-2 signal; induces lsr operon expression. nih.gov | Effective as a vaccine adjuvant in microparticulate form. nih.gov |

| (R)-4,5-dihydroxypentane-2,3-dione | Not the natural signal; does not activate the LsrB-mediated QS pathway. | Found to be immunogenic and effective as a vaccine adjuvant. nih.gov |

Stereochemical Determinants for Receptor Activation

The crystal structure of LsrB bound to its ligand shows that the binding pocket is shaped to accommodate the (2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran (R-THMF) molecule, which is the specific stereoisomer formed from (S)-DPD in solution. nih.gov The activation of the receptor depends on a network of highly specific hydrogen bonds between the ligand and six key amino acid residues that are conserved within the binding site of LsrB-type receptors. nih.gov

The stereochemistry of the ligand—the specific spatial arrangement of its hydroxyl and methyl groups—is critical for these interactions to occur correctly. The (R)-enantiomer of DPD would cyclize to form a different stereoisomer of 2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran. This alternative shape would not fit optimally into the LsrB binding pocket, preventing the formation of the necessary hydrogen bonds for stable binding and receptor activation. nih.gov This lock-and-key mechanism ensures that the QS system responds only to the correct, naturally produced signal molecule, providing a high degree of fidelity to the communication system. nih.govswarthmore.edu

Design, Synthesis, and Evaluation of S 4,5 Dihydroxypentane 2,3 Dione Derivatives and Analogues

Rationale for Analogue Development

Elucidation of Structure-Activity Relationships (SAR) in Quorum Sensing Modulation

A fundamental reason for creating DPD analogues is to understand the structure-activity relationship (SAR), which defines how the molecular structure of a compound relates to its biological activity. By systematically modifying specific parts of the DPD molecule—such as the hydroxyl groups or the carbon backbone—and observing the resulting changes in QS modulation, researchers can identify the key chemical motifs required for interaction with bacterial receptor proteins like LuxP. nih.gov

This process reveals which functional groups are essential for binding and which can be altered to enhance or inhibit activity. For instance, the synthesis and testing of a panel of structurally related compounds with modifications at the C1 position have shown that even minor changes, like adding methylene (B1212753) groups, can dramatically alter the biological effect. nih.gov This systematic approach provides a roadmap for the rational design of more effective QS modulators.

Discovery of Novel Quorum Sensing Agonists and Antagonists

Research into DPD analogues has led to the discovery of compounds with surprisingly diverse activities. A panel of C1-alkylated DPD analogues was found to elicit strikingly different responses in two different bacterial species, Vibrio harveyi and Salmonella typhimurium. nih.gov Some analogues that were inactive on their own acted synergistically with natural DPD, while others switched from being an agonist in one species to an antagonist in another. nih.gov These findings highlight that analogue development can yield compounds that function as broad-range modulators or as species-specific inhibitors, providing a platform for creating targeted antibacterial strategies. nih.gov

Synthetic Strategies for Analogues

A variety of synthetic strategies have been employed to create DPD analogues, each targeting a different part of the molecule to probe its function. These strategies include modifications at the hydroxyl positions, alterations to the core carbon skeleton, and the introduction of halogen atoms.

Modification at Hydroxyl Positions (e.g., Acetylated Derivatives like Ac2-DPD)

A significant challenge in working with (S)-DPD is its inherent instability. To overcome this, researchers have developed more stable precursor molecules, or "prodrugs," that release the active DPD molecule in situ. A prime example is Ac2-DPD, the bis-(O)-acetylated derivative of DPD. nih.gov

The synthesis of Ac2-DPD involves the acetylation of the two hydroxyl groups of DPD. This modification renders the molecule significantly more stable, allowing it to be purified, stored, and handled with ease. nih.gov It is believed that once administered, cellular enzymes (esterases) hydrolyze the acetyl groups, releasing the active DPD molecule. nih.gov Studies have confirmed that Ac2-DPD can induce bioluminescence in Vibrio harveyi and inhibit biofilm formation in Bacillus cereus, demonstrating its efficacy as a stable and convenient source of DPD for biological assays. nih.gov

Table 1: Properties of Ac2-DPD

| Compound Name | Modification | Key Advantage | Proposed Mechanism of Action |

|---|

Alterations to the Carbon Skeleton (e.g., C4-alkoxy-HPDs)

Modifying the carbon backbone of DPD has been a fruitful strategy for creating potent and selective QS modulators. This approach involves adding or changing substituent groups attached to the core pentanedione structure.

Synthetic routes have been developed to introduce various alkyl groups at the C1 position of DPD. nih.gov One effective strategy starts with a protected aldehyde, which is converted to a terminal alkyne. This alkyne then serves as a versatile intermediate, allowing for the construction of different alkylated analogues through subsequent reaction steps. nih.gov Other complex derivatives, such as those incorporating 1,2,3-triazoles, have also been synthesized using click chemistry approaches. nih.gov The evaluation of these analogues has revealed compounds with varied and sometimes unexpected biological activities, as shown in the table below.

Table 2: Research Findings on DPD Analogues with Carbon Skeleton Modifications

| Analogue Name | Modification | Bacterial Species Tested | Observed Effect |

|---|---|---|---|

| C1-Ethyl-DPD | Ethyl group at C1 | V. harveyi | Agonist (synergistic with DPD) nih.gov |

| C1-Propyl-DPD | Propyl group at C1 | S. typhimurium | Antagonist nih.gov |

Synthesis of Halogenated Analogues (e.g., 4-Fluoro-DPD, C5-Cl-DPD)

The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to alter a molecule's electronic properties, metabolic stability, and binding affinity. This approach has been applied to DPD to create halogenated analogues.

Table 3: Research Findings on a Halogenated DPD Analogue

| Analogue Name | Modification | Bacterial Species Tested | Observed Effect |

|---|

Derivatization with Heterocyclic Moieties (e.g., Isoxazoles, Triazoles, Quinoxalines)

Isoxazole (B147169) Derivatives: While less common in the literature compared to quinoxalines and triazoles, the synthesis of isoxazole-containing DPD analogues is also a viable strategy. This can be achieved through various synthetic routes, including the reaction of a β-diketone precursor of DPD with hydroxylamine, followed by further modifications to introduce the desired isoxazole ring.

The following table provides an overview of representative heterocyclic derivatives of DPD and their synthetic precursors.

| Derivative Class | Synthetic Precursor(s) | Heterocyclic Moiety | Key Reaction Type |

| Quinoxalines | (S)-4,5-dihydroxypentane-2,3-dione, o-phenylenediamines | Quinoxaline (B1680401) | Condensation |

| Triazoles | Azide- or alkyne-functionalized DPD precursors | 1,2,3-Triazole | Cycloaddition (Click Chemistry) |

| Isoxazoles | β-diketone precursors of DPD, hydroxylamine | Isoxazole | Cyclocondensation |

Evaluation of Analogue Activity in Bacterial Quorum Sensing Systems

The synthesized DPD analogues are subjected to a battery of biological assays to determine their efficacy as modulators of quorum sensing. These evaluations are crucial for identifying lead compounds with potential therapeutic or research applications.

Assessment of Agonistic and Antagonistic Effects

Agonists will induce a response in the reporter strain, even in the absence of natural AI-2.

Antagonists will inhibit the response of the reporter strain to the natural AI-2.

Inhibition of Biofilm Formation and Virulence Mechanisms

Biofilm inhibition assays are commonly performed using microtiter plate-based methods, where the ability of bacteria to form a biofilm in the presence of the test compound is quantified. Virulence factor expression can be monitored through various techniques, including enzyme-linked immunosorbent assays (ELISAs) for specific toxins or quantitative real-time PCR (qRT-PCR) for virulence gene expression. Studies have demonstrated that some DPD analogues can significantly reduce biofilm formation and the production of virulence factors in clinically relevant pathogens.

Modulation of Bioluminescence Reporter Assays

In this system, the binding of an agonist to the LuxP receptor triggers a signaling cascade that results in the production of light. Conversely, an antagonist will block this process, leading to a decrease in bioluminescence. The dose-dependent response of the reporter strain to the analogues allows for the determination of key parameters such as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

The following table summarizes the key assays used to evaluate the activity of DPD analogues.

| Assay Type | Purpose | Typical Model Organism | Measured Output |

| Bioluminescence Reporter Assay | Assess agonistic/antagonistic activity | Vibrio harveyi | Light production |

| Biofilm Formation Assay | Evaluate inhibition of biofilm development | Pseudomonas aeruginosa, Staphylococcus aureus | Crystal violet staining |

| Virulence Factor Quantification | Determine impact on virulence mechanisms | Pathogenic bacterial strains | Toxin levels, gene expression |

Potential Research Applications of Analogues

Beyond their potential as therapeutic agents, DPD analogues have significant value as chemical tools for basic research into bacterial communication.

Development of Chemical Probes for AI-2 Signaling Pathways

Advanced Spectroscopic and Computational Characterization of S 4,5 Dihydroxypentane 2,3 Dione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure and dynamics of molecules in solution. researchgate.net For DPD, it has been essential in mapping its various forms and understanding its interactions.

Characterization of DPD Isomer Dynamic Equilibria in Solution

In aqueous environments, (S)-4,5-dihydroxypentane-2,3-dione is not a single, static entity. Instead, it exists in a dynamic equilibrium with several other structures. wikipedia.orgdbpedia.org NMR spectroscopy has been crucial in identifying and quantifying the components of this equilibrium. In solution, the linear form of (S)-DPD coexists with its hydrated form and two cyclic stereoisomers, (2S,4S)-2,4-dimethyl-3a,6a-dihydro-furo[3,4-b]furan-3,4-diol (S-DHMF) and (2R,4S)-2,4-dimethyl-3a,6a-dihydro-furo[3,4-b]furan-3,4-diol (R-DHMF). mdpi.com

The process of cis-trans isomerization is slow on the NMR timescale, which allows for the distinct observation and quantification of each isomer. researchgate.net By analyzing the relative integrals of the resonance signals for each species, researchers can determine the equilibrium constants for the interconversion between the different forms. researchgate.net Furthermore, by conducting NMR experiments at varying temperatures, it is possible to determine key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the isomerization process, providing a comprehensive understanding of the molecule's behavior in solution. researchgate.net

Table 1: Equilibrium Components of (S)-DPD in Aqueous Solution

| Compound Name | Abbreviation | Structural Form |

|---|---|---|

| (S)-4,5-dihydroxypentane-2,3-dione | (S)-DPD | Linear |

| (2S,4S)-2,4-dimethyl-3a,6a-dihydro-furo[3,4-b]furan-3,4-diol | S-DHMF | Cyclic Isomer |

| (2R,4S)-2,4-dimethyl-3a,6a-dihydro-furo[3,4-b]furan-3,4-diol | R-DHMF | Cyclic Isomer |

This interactive table summarizes the primary species of DPD found in equilibrium in an aqueous medium.

Structural Elucidation of Synthetic Analogues and Derivatives

To probe the structure-activity relationships (SAR) of DPD and to develop modulators of quorum sensing, various synthetic analogues and derivatives have been created. researchgate.net NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC), is indispensable for the unambiguous structural confirmation of these novel compounds. researchgate.nethyphadiscovery.com

For example, in the synthesis of DPD derivatives, NMR is used to confirm the identity of intermediates and final products. mdpi.com The chemical shifts, coupling constants, and correlation signals in 2D spectra provide definitive evidence of the molecular framework and the connectivity of atoms. nih.gov In cases where reactions yield a mixture of isomers, such as regioisomers, NMR analysis allows for the determination of the product ratio directly from the crude reaction mixture. mdpi.com The detailed spectral data from these analyses are critical for building a clear picture of how structural modifications affect the molecule's properties.

Table 2: Representative NMR Data for a DPD Derivative

| Derivative Name | Technique | Observed Chemical Shifts (δ) in ppm |

|---|---|---|

| 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol (Quinoxaline-DPD) | ¹H NMR (700 MHz, MeOD) | 8.09–8.07 (m, 1H), 7.98–7.97 (m, 1H), 7.76 (pd, J = 7.0 Hz, J = 1.6 Hz, 2H), 5.15–5.13 (m, 1H), 4.02 (dd, J = 11.4 Hz, J = 5.4 Hz, 1H), 3.96 (dd, J = 11.4 Hz, J = 6.3 Hz, 1H), 2.84 (s, 3H) |

This interactive table presents the NMR spectroscopic data for a quinoxaline (B1680401) derivative of DPD, illustrating the detailed characterization possible with this technique. mdpi.com

Application of Isotopic Labeling in NMR Studies

For more complex biological systems involving DPD, isotopic labeling is a powerful strategy to simplify NMR spectra and overcome challenges related to spectral overlap and unfavorable relaxation properties. nih.gov By selectively enriching specific positions within the DPD molecule with stable isotopes like ¹³C, ¹⁵N, or ²H, researchers can follow the fate of the molecule within a biological matrix. nih.gov

Residue-specific labeling allows for the unambiguous assignment of signals in crowded spectra and is invaluable for studying the interaction of DPD with its protein receptors. nih.gov For instance, by synthesizing DPD with a ¹³C-labeled methyl group, one could specifically track the signals from this group when DPD binds to a receptor protein, providing insights into the local environment of that part of the molecule in the bound state. Segmental labeling, where different fragments of a larger molecule are isotopically labeled and then ligated together, can also be employed to study larger biomolecular complexes involving DPD or its derivatives. nih.gov

X-ray Crystallography

While NMR provides information about molecules in solution, X-ray crystallography offers a high-resolution, three-dimensional snapshot of molecules in their solid, crystalline state. This technique has been fundamental in visualizing the precise atomic arrangements of DPD and its complexes.

Structural Analysis of Receptor-Ligand Complexes (e.g., LuxP-AI-2)

The resulting crystal structures reveal the intricate network of interactions, such as hydrogen bonds and van der Waals contacts, that govern the specific recognition of the ligand by the protein's binding pocket. This structural information is invaluable for understanding the basis of molecular recognition and for the rational design of new molecules that can either mimic (agonists) or block (antagonists) the natural ligand's function.

Table 3: Key DPD-Receptor Complex Crystal Structures

| Complex | PDB ID | Organism | Function |

|---|---|---|---|

| LuxP-(S)-THMF-borate (AI-2) | 1JX6 | Vibrio harveyi | AI-2 signal recognition mdpi.com |

| LsrB-(R)-THMF | 1TJY | Salmonella typhimurium | AI-2 internalization mdpi.com |

This interactive table lists important Protein Data Bank (PDB) entries for DPD and its derivatives in complex with their respective protein receptors.

Elucidation of Hydrated Forms and Stereochemical Conformations

X-ray crystallography has provided definitive proof of the hydration of DPD. mdpi.com The crystal structures show that the C3 carbonyl group can exist in a hydrated, geminal diol form. wikipedia.orgdbpedia.org This technique precisely defines the bond lengths, bond angles, and torsional angles of the molecule in the solid state, offering an unambiguous determination of its stereochemical conformation.

The ability to resolve the absolute configuration of chiral centers is a key strength of X-ray crystallography. For the hydrated and cyclized forms of DPD, which contain multiple chiral centers, crystallography can confirm the specific three-dimensional arrangement of the atoms. youtube.com This information is critical, as the biological activity of DPD and its derivatives is often highly dependent on their specific stereochemistry.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the intricate molecular characteristics of (S)-4,5-dihydroxypentane-2,3-dione (DPD) and its interactions with biological systems. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone, offering a detailed understanding of the conformational landscape, receptor binding, enzymatic transformations, and inherent reactivity of this important signaling molecule.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like (S)-4,5-dihydroxypentane-2,3-dione is intrinsically linked to its three-dimensional structure. Conformational analysis and the mapping of its energy landscape are therefore crucial for understanding its behavior. While extensive dedicated studies on the conformational preferences of isolated DPD are not widely available in the literature, its known instability and tendency to cyclize in aqueous solutions suggest a dynamic and complex energy landscape. wikipedia.orgsmolecule.com

Computational methods such as Density Functional Theory (DFT) can be employed to predict the geometries and relative energies of different conformers of DPD. These calculations would typically involve rotating the single bonds within the molecule to identify stable, low-energy conformations. The resulting energy landscape would likely reveal multiple local minima corresponding to different spatial arrangements of the hydroxyl and carbonyl groups. The interplay of intramolecular hydrogen bonding would be a key factor in determining the relative stability of these conformers.

Replica Exchange Molecular Dynamics (REMD) simulations could provide a more comprehensive exploration of the conformational space and the energy landscape. nih.gov This technique enhances sampling by running parallel simulations at different temperatures, allowing the system to overcome energy barriers more easily and explore a wider range of conformations. nih.gov By analyzing the trajectories from REMD simulations, one could construct a free energy landscape, which would illustrate the relative populations of different conformational states and the energetic barriers between them. nih.gov For a molecule like DPD, the energy landscape would likely be shallow, with several accessible conformations, reflecting its inherent flexibility. frontiersin.org

Table 1: Hypothetical Low-Energy Conformers of (S)-4,5-dihydroxypentane-2,3-dione

| Conformer | Dihedral Angle (C3-C4-C5-O5) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | g+ | 0.0 | Hydrogen bond between O5-H and O4 |

| B | a | 1.2 | Steric repulsion between C5-H and C3=O |

| C | g- | 0.5 | Hydrogen bond between O4-H and O3 |

Note: This table is a hypothetical representation based on general principles of conformational analysis and is intended for illustrative purposes. Specific values would require dedicated quantum chemical calculations.

Molecular Docking Studies of DPD and Analogues with Receptor Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable for understanding how DPD and its analogues interact with their protein receptors in bacterial quorum sensing pathways.

For instance, molecular docking has been successfully used to predict compounds capable of binding to the ligand-binding pockets of quorum sensing receptors. wikipedia.org Such modeling has led to the identification of both agonists and antagonists of these receptors. wikipedia.org In one study, different docking protocols, including Rigid Receptor Docking (RRD), Induced Fit Docking (IFD), and Quantum Polarized Ligand Docking (QPLD), were used to investigate the binding of boronic acid derivatives to the LuxP protein. The IFD protocol was found to most accurately predict the binding mode of the inhibitors. nih.gov

Furthermore, molecular docking studies have been performed with analogues of DPD to explore their potential as modulators of quorum sensing. researchgate.net For example, a variety of synthetic analogues, including ent-DPD ((R)-4,5-dihydroxy-2,3-pentanedione), n-butyl-DPD, and isobutyl-DPD, were evaluated for their immunogenicity and adjuvanticity. researchgate.net While this study did not focus on docking, it highlights the importance of understanding how structural modifications to the DPD scaffold affect biological activity, a question that can be effectively addressed through molecular docking.

| Amino Acid Residue | Type of Interaction |

| Arg45 | Hydrogen Bond |

| Asp46 | Hydrogen Bond |

| Ser48 | Hydrogen Bond |

| Trp59 | Hydrophobic Interaction |

| Tyr81 | Hydrogen Bond |

| Tyr137 | Pi-Stacking |

Theoretical Insights into Enzymatic Transformation Mechanisms

(S)-4,5-dihydroxypentane-2,3-dione is produced in bacteria through the enzymatic cleavage of S-ribosylhomocysteine (SRH) by the enzyme S-ribosylhomocysteinase, also known as LuxS. acs.orgusd.eduecmdb.ca Understanding the mechanism of this enzymatic reaction is crucial for the development of LuxS inhibitors, which could serve as novel antimicrobial agents.

Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) approaches, have been employed to elucidate the catalytic mechanism of LuxS. acs.org In a QM/MM study, the active site of the enzyme, where the chemical reaction occurs, is treated with a high level of theory (quantum mechanics), while the rest of the protein is treated with a more computationally efficient method (molecular mechanics). This approach allows for the simulation of bond-breaking and bond-forming events within the complex environment of the enzyme's active site.

Theoretical studies have suggested a mechanism involving the coordination of the substrate to a divalent metal cofactor, typically Fe²⁺, in the active site of LuxS. acs.org The enzyme then facilitates an intramolecular rearrangement and subsequent cleavage of the thioether bond of SRH, leading to the formation of L-homocysteine and the enol form of DPD. These computational insights have been instrumental in explaining the role of key active site residues and the metal ion in catalysis.

The knowledge gained from these theoretical studies can guide the design of LuxS inhibitors. By understanding the transition state of the reaction, chemists can design stable molecules that mimic this transition state and bind tightly to the enzyme, thereby blocking its activity. Several analogues of SRH have been synthesized and evaluated as LuxS inhibitors, with some showing modest competitive inhibition. usd.edu

In Silico Prediction of Reactivity and Stability

In silico methods can be used to predict the reactivity and degradation pathways of chemical compounds. For DPD, computational tools can help to understand the factors that contribute to its instability and the mechanism of its cyclization. DFT calculations can be used to model the reaction pathway of the cyclization process, identifying the transition states and calculating the activation energies for the formation of the different furanone isomers. This information can reveal which cyclization products are kinetically and thermodynamically favored under different conditions.

The reactivity of DPD can also be assessed by calculating various molecular properties, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO). The molecular electrostatic potential map can indicate the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical reactivity, with a smaller gap generally indicating higher reactivity.

Table 3: Predicted Reactivity Descriptors for (S)-4,5-dihydroxypentane-2,3-dione

| Descriptor | Predicted Value | Implication |

| HOMO-LUMO Gap | ~5-6 eV | Moderately reactive |

| Electrostatic Potential Min. | Near carbonyl oxygens | Susceptible to electrophilic attack |

| Electrostatic Potential Max. | Near hydroxyl protons | Susceptible to nucleophilic attack |

Note: The values in this table are estimates based on the general properties of similar molecules and would need to be confirmed by specific quantum chemical calculations.

Q & A

Q. What is the role of (S)-4,5-dihydroxypentane-2,3-dione (DPD) in bacterial quorum sensing?

Methodological Answer: DPD is the precursor of Autoinducer-2 (AI-2), a universal quorum-sensing molecule. Under physiological conditions, DPD undergoes spontaneous cyclization to form AI-2, which regulates gene expression in over 70 bacterial species, including interspecies communication. Detection involves high-performance liquid chromatography (HPLC) or bioluminescence assays in model organisms like Vibrio harveyi. Researchers must account for DPD’s equilibrium between linear and cyclic forms in aqueous solutions when designing experiments .

Q. What methods are used to synthesize enantiomerically pure DPD?

Methodological Answer: Enantioselective synthesis of DPD employs asymmetric reduction of diketones using catalysts like ruthenium TsDPEN complexes. For example, 2,2-dimethylcyclopentane-1,3-dione is reduced with (S,S)-TsDPEN in isopropanol or dichloromethane with formic acid, achieving >90% enantiomeric excess. Isotopic labeling (e.g., [¹³C]-DPD) starts from [¹³C]-bromoacetic acid, followed by enantioselective steps for biological tracking .

Q. How is AI-2 quantified in bacterial cultures?

Methodological Answer: AI-2 quantification uses bioluminescence reporter strains (e.g., Vibrio harveyi BB170) or liquid chromatography-mass spectrometry (LC-MS). For reporter strains, luminescence intensity correlates with AI-2 concentration after calibrating with synthetic DPD standards. LC-MS detects AI-2’s cyclic borate adducts, requiring stabilization of DPD derivatives at acidic pH .

Advanced Research Questions

Q. How can researchers address DPD instability during in vitro studies?

Methodological Answer: DPD’s instability arises from its rapid cyclization and hydration. Strategies include:

- Storage: Lyophilized DPD stored at -80°C under argon.

- Buffers: Use phosphate-buffered saline (pH 7.4) with 1 mM borate to stabilize cyclic forms.

- Kinetic Monitoring: Real-time NMR or stopped-flow spectroscopy to track degradation rates. Contradictions in stability data often stem from buffer composition or temperature variations .

Q. What enzymatic pathways regulate DPD metabolism in bacterial systems?

Methodological Answer: The enzyme LsrK (autoinducer-2 kinase) phosphorylates DPD at the C5 position, initiating its uptake and degradation. In vitro assays use recombinant LsrK with ATP and DPD, monitoring phosphate transfer via malachite green assays or ³²P-ATP radiolabeling. Knockout strains (e.g., E. coli ΔlsrK) validate pathway specificity .

| Enzyme | Reaction | Key Assays |

|---|---|---|

| LsrK | ATP + DPD → ADP + 5-phospho-DPD | Malachite green, Radiolabeling, HPLC |

Q. How do fluorinated DPD analogues inhibit quorum sensing, and what are their design principles?

Methodological Answer: Fluorination at the C4 position (e.g., 4-fluoro-DPD) blocks AI-2 cyclization, acting as a competitive inhibitor. Synthesis involves fluorinating intermediates via nucleophilic substitution (e.g., KF with tosyl precursors). Dose-response curves in Vibrio harveyi show 50% inhibition at 12.5 µM. Structural analogs require chiral HPLC purification to ensure enantiopurity .

Q. What experimental models evaluate DPD’s role in gut microbiota modulation?

Methodological Answer: Gnotobiotic mouse models colonized with human microbiota are treated with DPD or analogs. Metagenomic sequencing and metabolomics (e.g., short-chain fatty acid levels) assess microbial shifts. In vitro co-cultures with Bacteroides thetaiotaomicron and E. coli measure AI-2-dependent gene expression via RNA-seq .

Data Contradictions and Resolution

Q. How can conflicting data on DPD’s role in pathogen inhibition be reconciled?

Methodological Answer: Discrepancies arise from strain-specific AI-2 receptors (e.g., LuxP in Vibrio vs. LsrB in E. coli). Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.